molecular formula C53H55N5O10S B13852746 3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088

3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088

Cat. No.: B13852746
M. Wt: 954.1 g/mol
InChI Key: BLQQBMAGWCFMLX-UHFFFAOYSA-N
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Description

3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 is a derivative of thalidomide, a well-known immunomodulatory drug. This compound has been synthesized to enhance the therapeutic properties of thalidomide while minimizing its adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 involves several steps, starting with the preparation of the thalidomide core structure. The key steps include:

    Formation of the Thalidomide Core: This involves the reaction of phthalic anhydride with L-glutamic acid to form the thalidomide core.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its immunomodulatory and anti-inflammatory properties, particularly in the treatment of autoimmune diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 involves its interaction with molecular targets such as cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its immunomodulatory and anti-inflammatory effects. This mechanism is similar to that of thalidomide but with enhanced specificity and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: The parent compound with well-known immunomodulatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.

    Pomalidomide: Another derivative with improved efficacy in the treatment of multiple myeloma.

Uniqueness

3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088 stands out due to its unique structure, which combines the beneficial properties of thalidomide with additional functional groups that enhance its therapeutic potential. Its ability to modulate protein degradation pathways with high specificity makes it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C53H55N5O10S

Molecular Weight

954.1 g/mol

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]amino]-N-[[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxymethyl]phenyl]methyl]-2-hydroxybenzamide

InChI

InChI=1S/C53H55N5O10S/c1-32-24-33(2)49(34(3)25-32)69(66,67)56(4)30-48(61)57(29-36-14-16-39(17-15-36)38-8-6-5-7-9-38)40-18-20-43(46(59)26-40)50(62)54-28-35-10-12-37(13-11-35)31-68-41-19-21-42-44(27-41)53(65)58(52(42)64)45-22-23-47(60)55-51(45)63/h10-21,24-27,38,45,59H,5-9,22-23,28-31H2,1-4H3,(H,54,62)(H,55,60,63)

InChI Key

BLQQBMAGWCFMLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N(CC2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)NCC5=CC=C(C=C5)COC6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)O)C

Origin of Product

United States

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